molecular formula C6H6N2O4 B1307236 2-Hydroxy-6-methoxy-3-nitropyridine CAS No. 26149-11-1

2-Hydroxy-6-methoxy-3-nitropyridine

Cat. No.: B1307236
CAS No.: 26149-11-1
M. Wt: 170.12 g/mol
InChI Key: RYLKVLKLMVFOBM-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

Spectroscopic and Structural Analysis

The compound also plays a crucial role in spectroscopic and structural analysis. Studies using vibrational spectroscopy (FT-IR and FT-Raman) combined with density functional theory (DFT) have been conducted to investigate the molecular structure, vibrational assignments, and electronic properties of 2-Hydroxy-6-methoxy-3-nitropyridine derivatives. These analyses provide insights into the molecular stability, bond strength, and chemical reactivity of these compounds, making them relevant for further research in materials science and molecular engineering (M. Karnan, V. Balachandran, M. Murugan, 2012; V. Balachandran, A. Lakshmi, A. Janaki, 2012).

Pharmaceutical and Material Science Applications

Further, investigations into the electronic properties and non-linear optical activity of this compound derivatives have opened potential avenues for their application in pharmaceuticals and the development of new optical materials. The observed intramolecular charge transfers and interactions suggest a basis for biomedical applications, while the significant non-linear optical activity indicates potential in optical material design (S. Premkumar, T. Rekha, B. J. Rajkumar, R. M. Asath, A. Jawahar, T. Mathavan, A. M. Benial, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “3-Methoxy-2-nitropyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-6-methoxy-3-nitropyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic aromatic substitution reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions . This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interactions between this compound and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth, differentiation, and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cell biology and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation reactions . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions . The degradation products of this compound may have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on cellular function and metabolism, such as enhancing the activity of certain enzymes and promoting cell growth . At high doses, this compound can exhibit toxic or adverse effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . The interactions between this compound and metabolic enzymes can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it can be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism . The subcellular localization of this compound is crucial for its biochemical activity and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5-3-2-4(8(10)11)6(9)7-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKVLKLMVFOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396577
Record name 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26149-11-1
Record name 2-HYDROXY-6-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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